2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is an organic compound that features a combination of methoxyphenoxy and phenyl-oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenoxy group: This step involves the reaction of a methoxyphenol derivative with an appropriate acylating agent.
Final coupling: The final step involves coupling the oxadiazole derivative with the methoxyphenoxy derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenoxy group can interact with biological molecules, potentially leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-(2-Methoxyphenoxy)-4’-methoxyacetophenone
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
2-(2-Methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to the presence of both the methoxyphenoxy and oxadiazole moieties, which can confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-5-6-10-16(15)25-13-17(23)20-12-11-18-21-19(22-26-18)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,23) |
InChI Key |
LLHHHGVXQJYLHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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